
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[(heptadecafluorooctyl)sulfonyl]- is a chemical compound with the molecular formula C13H10F17NO2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a heptadecafluorooctyl group attached to the sulfonyl moiety, making it a fluorinated sulfonamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(heptadecafluorooctyl)sulfonyl]- typically involves the reaction of piperidine with heptadecafluorooctyl sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of Piperidine, 1-[(heptadecafluorooctyl)sulfonyl]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-[(heptadecafluorooctyl)sulfonyl]- can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although the fluorinated group is generally resistant to oxidation.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a new sulfonamide derivative, while hydrolysis may produce the corresponding sulfonic acid and piperidine.
Applications De Recherche Scientifique
Piperidine, 1-[(heptadecafluorooctyl)sulfonyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its fluorinated nature, which can enhance biological activity and metabolic stability.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Piperidine, 1-[(heptadecafluorooctyl)sulfonyl]- involves its interaction with molecular targets through its fluorinated sulfonyl group. The fluorine atoms can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological activity. The compound may also modulate signaling pathways and enzyme activities, depending on its specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperidine, 1-(trifluoromethylsulfonyl)-
- Piperidine, 1-(pentafluoroethylsulfonyl)-
- Piperidine, 1-(nonafluorobutylsulfonyl)-
Uniqueness
Piperidine, 1-[(heptadecafluorooctyl)sulfonyl]- is unique due to its long fluorinated chain, which imparts distinct physicochemical properties such as high hydrophobicity and thermal stability. Compared to shorter fluorinated analogs, this compound may exhibit enhanced biological activity and metabolic stability, making it a valuable candidate for various applications.
Propriétés
Numéro CAS |
339-20-8 |
|---|---|
Formule moléculaire |
C13H10F17NO2S |
Poids moléculaire |
567.26 g/mol |
Nom IUPAC |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)piperidine |
InChI |
InChI=1S/C13H10F17NO2S/c14-6(15,8(18,19)10(22,23)12(26,27)28)7(16,17)9(20,21)11(24,25)13(29,30)34(32,33)31-4-2-1-3-5-31/h1-5H2 |
Clé InChI |
PTQABPGLFSEMJK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


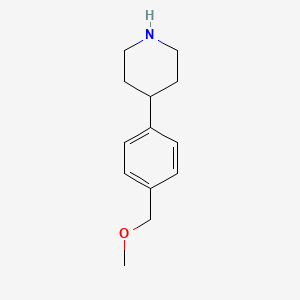
![[2-(4-Amino-2-bromo-6-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15090250.png)
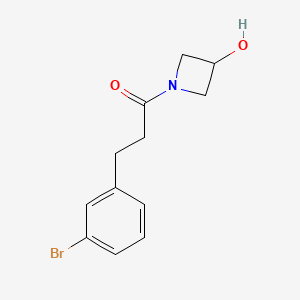
![N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15090260.png)
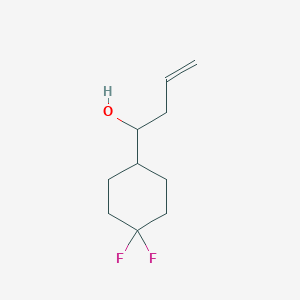
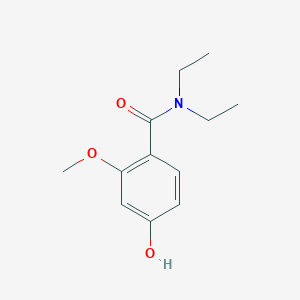
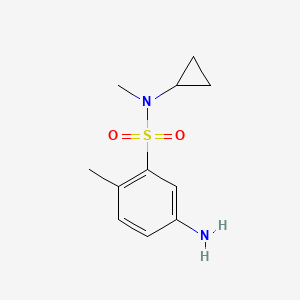
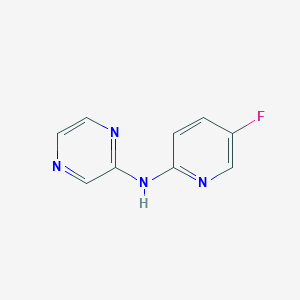
![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
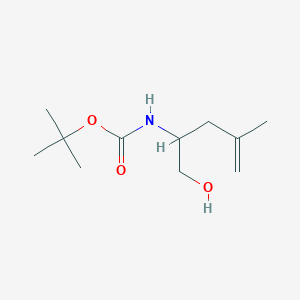
![3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B15090310.png)
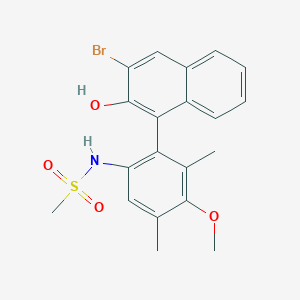
![1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine](/img/structure/B15090325.png)
![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)
